

# In-Depth Technical Guide: DM-Nofd Structure and Chemical Properties

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## Compound of Interest

Compound Name: DM-Nofd

Cat. No.: B607159

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## Introduction

**DM-Nofd** (Dimethyl N-oxalyl-D-phenylalanine) is a crucial chemical probe for studying cellular responses to hypoxia. It is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD), which is a potent and selective inhibitor of Factor-Inhibiting Hypoxia-Inducible Factor (FIH).<sup>[1]</sup> <sup>[2]</sup> FIH is an asparaginyl hydroxylase that plays a key role in regulating the transcriptional activity of Hypoxia-Inducible Factors (HIFs). By inhibiting FIH, **DM-Nofd** effectively modulates the HIF signaling pathway, making it a valuable tool for research in cancer, metabolism, and ischemia. This document provides a comprehensive overview of the structure, chemical properties, and a proposed synthesis protocol for **DM-Nofd**, along with a visualization of its role in the HIF signaling pathway.

## Chemical Structure and Properties

**DM-Nofd** is the dimethyl ester of N-oxalyl-D-phenylalanine. Its chemical structure is characterized by a D-phenylalanine core, N-acylated with a methoxycarbonylformyl group.

Table 1: Chemical and Physical Properties of **DM-Nofd**

Property	Value	Reference
Chemical Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>5</sub>	[1]
Molecular Weight	265.26 g/mol	[1]
CAS Number	865488-53-5	[1]
Appearance	Colorless to dark yellow oil	[1]
Purity	≥98% (HPLC)	[1]
Storage Temperature	2-8°C	[1]
SMILES String	<chem>O=C(C(N--INVALID-LINK--C(OC)=O)=O)OC</chem>	[1]
InChI Key	CAUUPQLNYYFMOQ-SNVBAGLBSA-N	[1]
Biological Target	Factor-Inhibiting HIF (FIH)	[2]
Mechanism of Action	Cell-permeable prodrug of the FIH inhibitor NOFD	[2]

## Experimental Protocols

### Proposed Synthesis of DM-Nofd

While a specific, detailed, and publicly available protocol for the synthesis of **DM-Nofd** is not readily found in the literature, a plausible two-step synthetic route can be proposed based on standard organic chemistry reactions. This proposed method involves the initial esterification of D-phenylalanine to its methyl ester, followed by N-acylation with methyl oxalyl chloride.

#### Step 1: Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This step involves the esterification of the carboxylic acid group of D-phenylalanine using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

- Materials:
  - D-phenylalanine

- Methanol (anhydrous)
- Thionyl chloride ( $\text{SOCl}_2$ ) or Hydrogen chloride (HCl) gas
- Diethyl ether or Methyl tert-butyl ether (MTBE)
- Reaction flask with a stirrer and reflux condenser
- Ice bath
- Procedure:
  - Suspend D-phenylalanine in anhydrous methanol in a reaction flask and cool the mixture in an ice bath.
  - Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension.
  - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
  - The crude D-phenylalanine methyl ester hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

#### Step 2: Synthesis of Dimethyl N-oxalyl-D-phenylalanine (**DM-Nofd**)

This step involves the N-acylation of the synthesized D-phenylalanine methyl ester hydrochloride with methyl oxalyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

- Materials:
  - D-phenylalanine methyl ester hydrochloride

- Methyl oxalyl chloride
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reaction flask with a stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon)
- Ice bath
- Procedure:
  - Dissolve D-phenylalanine methyl ester hydrochloride in anhydrous DCM in the reaction flask and cool the solution in an ice bath.
  - Add the non-nucleophilic base (e.g., Triethylamine, 2.2 equivalents) dropwise to the stirred solution to neutralize the hydrochloride and prepare the free amine in situ.
  - In a separate flask, dissolve methyl oxalyl chloride (1.1 equivalents) in anhydrous DCM.
  - Add the solution of methyl oxalyl chloride dropwise to the reaction mixture containing the D-phenylalanine methyl ester free amine at 0°C.
  - Allow the reaction to stir at 0°C for a few hours and then let it warm to room temperature overnight.
  - Monitor the reaction progress by TLC.
  - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  - Separate the organic layer and extract the aqueous layer with DCM.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
  - Remove the solvent under reduced pressure to obtain the crude **DM-Nofd**.

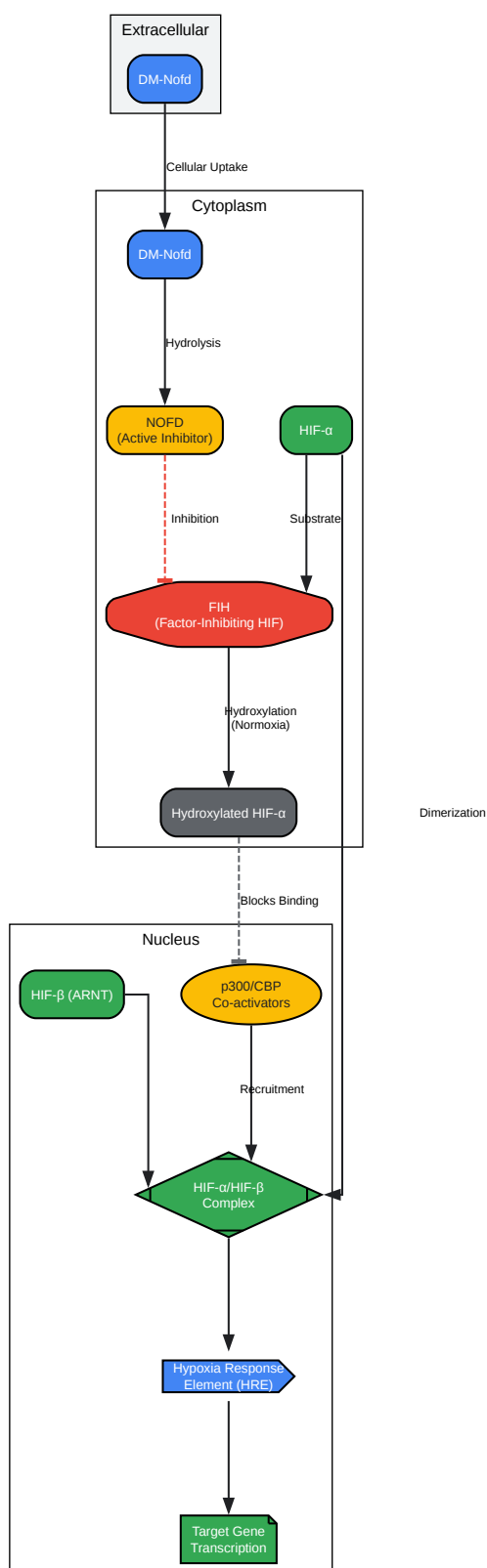
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **DM-Nofd** as an oil.

## Signaling Pathway and Mechanism of Action

**DM-Nofd** acts as a prodrug, readily crossing cell membranes. Once inside the cell, it is hydrolyzed to its active form, N-oxalyl-D-phenylalanine (NOFD). NOFD is a competitive inhibitor of Factor-Inhibiting HIF (FIH), an asparaginyl hydroxylase.

Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF- $\alpha$  subunit. This hydroxylation prevents the recruitment of the transcriptional co-activators p300 and CBP, thereby inhibiting the expression of HIF target genes.

By inhibiting FIH, **DM-Nofd** (via NOFD) prevents this hydroxylation, allowing for the recruitment of p300/CBP and subsequent transcription of HIF target genes, even in the presence of oxygen. This mimics a hypoxic response at the level of transcriptional activation.



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Caption: **DM-Nofd** inhibits FIH, preventing HIF- $\alpha$  hydroxylation and promoting gene transcription.

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## References

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